molecular formula C11H12N4O B14862061 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine

Cat. No.: B14862061
M. Wt: 216.24 g/mol
InChI Key: VSXHVWHOJPXVBI-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a nitrile or carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their activity. Additionally, the pyridinyl group can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(pyridin-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the oxadiazole and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-pyridin-4-ylmethanamine

InChI

InChI=1S/C11H12N4O/c12-9(7-3-5-13-6-4-7)10-14-11(16-15-10)8-1-2-8/h3-6,8-9H,1-2,12H2

InChI Key

VSXHVWHOJPXVBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NO2)C(C3=CC=NC=C3)N

Origin of Product

United States

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